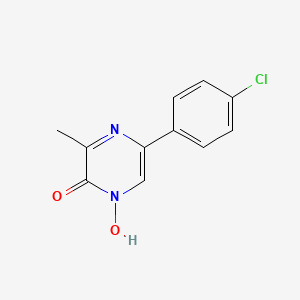

5-(4-chlorophenyl)-1-hydroxy-3-methyl-2(1H)-pyrazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

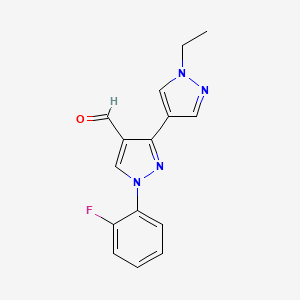

5-(4-chlorophenyl)-1-hydroxy-3-methyl-2(1H)-pyrazinone (5-CPHMMP) is an organic compound belonging to the family of pyrazinones. It is a white crystalline solid with a molecular weight of 246.62 g/mol and a melting point of 92-94°C. It is soluble in water, ethanol, and acetone, and is insoluble in ether. 5-CPHMMP has been studied for its potential applications in various areas of scientific research, including synthetic chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

5-(4-chlorophenyl)-1H-tetrazole: , a compound structurally similar to “5-(4-chlorophenyl)-1-hydroxy-3-methyl-2(1H)-pyrazinone”, has been studied for its effectiveness as a corrosion inhibitor for mild steel . This application is crucial in industries such as oil and natural gas where steel structures are exposed to corrosive environments. The compound’s ability to form a protective layer on the metal surface can significantly extend the lifespan of industrial components.

Green Chemistry Synthesis

A derivative of the compound, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine , has been synthesized using a green chemistry approach . This involves an environmentally friendly reaction medium, highlighting the compound’s potential in sustainable chemical processes. The synthesis method emphasizes the importance of eco-friendly practices in pharmaceutical and chemical manufacturing.

Antiviral Activity

The compound’s derivatives have shown potential in antiviral activity. Specifically, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and tested for their anti-tobacco mosaic virus activity . This suggests that the compound could be a starting point for developing new antiviral agents, particularly for agricultural applications to protect plants from viral diseases.

Pharmaceutical Applications

Indole derivatives, which share a similar heterocyclic structure with “5-(4-chlorophenyl)-1-hydroxy-3-methyl-2(1H)-pyrazinone”, have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . This indicates that the compound could be modified to enhance its pharmacological potential and possibly lead to the development of new therapeutic drugs.

Coordination Chemistry

The compound’s structural framework is valuable in coordination chemistry . It can be used to create complex structures with metals, which are important in catalysis and material science. This application is significant for developing new materials with specific properties for industrial use.

Organocatalysis

Similarly, the compound’s framework is utilized in organocatalysis . This involves the acceleration of chemical reactions using organic compounds, which is a key area in synthetic chemistry. The compound could contribute to the synthesis of complex organic molecules more efficiently and with fewer environmental impacts.

Mecanismo De Acción

Target of Action

The compound “5-(4-chlorophenyl)-1-hydroxy-3-methyl-2(1H)-pyrazinone” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the pathogens causing these diseases, such as Leishmania aethiopica and Plasmodium berghei .

Mode of Action

It is suggested that the compound interacts with its targets, leading to disruption of essential biological processes . For instance, it may interfere with the metabolic pathways of the pathogens, leading to their death .

Biochemical Pathways

The compound likely affects the biochemical pathways of the targeted pathogens. This disruption of metabolic pathways can lead to the death of the pathogens, thus exhibiting the compound’s antileishmanial and antimalarial effects .

Pharmacokinetics

In silico pharmacokinetics analysis of similar compounds suggests that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of the targeted pathogens. For instance, it has been shown to have superior antipromastigote activity, being more active than standard drugs like miltefosine and amphotericin B deoxycholate . This leads to a reduction in the disease symptoms caused by these pathogens.

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-1-hydroxy-3-methylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-11(15)14(16)6-10(13-7)8-2-4-9(12)5-3-8/h2-6,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTBTZRYUQXQKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN(C1=O)O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2875483.png)

![2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2875484.png)

![(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one](/img/structure/B2875492.png)

![(2Z)-2-{[3-(propan-2-yl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2875493.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2875494.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide](/img/structure/B2875502.png)

![3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2875504.png)

![N-(4-bromophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2875506.png)